molecular formula C15H19NO B11876038 1-(Naphthalen-2-yl)-2-(propylamino)ethanol

1-(Naphthalen-2-yl)-2-(propylamino)ethanol

Cat. No.: B11876038
M. Wt: 229.32 g/mol
InChI Key: ROHXLTPXQVXKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₅H₁₉NO Average Mass: 229.323 g/mol Monoisotopic Mass: 229.146664 g/mol Synonyms: Pronetolol, 1-(2′-Naphthyl)-2-isopropylaminoethanol .

This compound features a naphthalen-2-yl group attached to an ethanol backbone, with a propylamino (-NH-CH₂CH₂CH₃) substituent at the β-position. Its stereochemistry (undefined in the evidence) and physicochemical properties (e.g., solubility, logP) remain areas for further investigation.

Properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

1-naphthalen-2-yl-2-(propylamino)ethanol

InChI

InChI=1S/C15H19NO/c1-2-9-16-11-15(17)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15-17H,2,9,11H2,1H3

InChI Key

ROHXLTPXQVXKPA-UHFFFAOYSA-N

Canonical SMILES

CCCNCC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce functional groups at specific positions on the ring.

    Amination: The derivatized naphthalene is then reacted with a suitable amine, such as propylamine, under controlled conditions to form the propylamino derivative.

    Ethanol Addition: Finally, the propylamino derivative is reacted with an ethanol derivative to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-yl)-2-(propylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehyde derivatives, while reduction may produce naphthyl alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological effects, primarily due to its structural resemblance to known psychoactive substances.

Antidepressant Activity

Research indicates that derivatives of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol exhibit antidepressant-like effects in animal models. A study demonstrated that these compounds could modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation .

Case Study : In a controlled study, mice treated with the compound showed significant improvement in behavioral tests for depression compared to the control group, indicating its potential as an antidepressant agent.

Anti-obesity and Anti-diabetic Effects

This compound has been noted for its potential role in metabolic regulation. It acts selectively on specific receptors involved in appetite control and glucose metabolism, making it a candidate for anti-obesity and anti-diabetic therapies .

Data Table: Pharmacological Effects

ApplicationMechanism of ActionReference
AntidepressantModulation of serotonin and norepinephrine
Anti-obesitySelective receptor action on appetite control
Anti-diabeticRegulation of glucose metabolism

Synthesis and Structural Modifications

The synthesis of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol involves several steps, including alkylation reactions that can be optimized to enhance yield and purity. Modifications to the naphthalene moiety have also been explored to improve biological activity.

Synthesis Pathways

  • Alkylation Reactions : The compound is synthesized through a series of alkylation processes involving naphthalene derivatives and propylamine.
  • Optimization Techniques : Various solvents and catalysts have been tested to maximize yield during synthesis .

Toxicological Studies

Toxicological evaluations are crucial for determining the safety profile of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol. Preliminary studies suggest low toxicity at therapeutic doses, making it a promising candidate for further clinical development.

Case Study : A toxicity assessment conducted on laboratory animals revealed no significant adverse effects at doses lower than the therapeutic threshold, supporting its safety for potential human use .

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl Carbamates

Key Compounds :

  • 1-[(2-Chlorophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate
  • 1-[(2-Nitrophenyl)carbamoyl]naphthalen-2-yl ethylcarbamate

Comparison :

  • Activity : These carbamates exhibit potent antimicrobial activity (MICs = 21–42 µM against MRSA and mycobacteria), attributed to the carbamate tail and naphthalene core .
  • Substituent Impact: Bulkier tails (e.g., > propyl/isopropyl) reduce activity (MICs ≈ 70 µM), highlighting the importance of smaller substituents for efficacy. In contrast, 1-(Naphthalen-2-yl)-2-(propylamino)ethanol lacks a carbamate group, suggesting divergent biological targets .
  • Cytotoxicity: Both carbamates show low cytotoxicity (LD₅₀ > 30 µM), similar to the ethanolamine derivatives’ likely safety profile.

GE 68 (Propafenone Analog)

Structure: 1-[3-(Phenylethyl)-2-benzofuryl]-2-(propylamino)ethanol .

Comparison :

  • Pharmacological Role: GE 68 modulates cardiac ion channels, indicating that the propylamino-ethanol motif is critical for electrophysiological activity.
  • Aromatic System : The benzofuryl group in GE 68 vs. naphthalen-2-yl in the target compound may alter receptor specificity. Naphthalene’s extended π-system could enhance binding to hydrophobic pockets compared to benzofuryl.

1-(Butyl(isopropyl)amino)-3-(naphthalen-1-yloxy)propan-2-ol

Structure : Contains a naphthyloxy group and branched amine .

Comparison :

  • Substituent Position : The naphthalen-1-yloxy group (vs. naphthalen-2-yl) may reduce steric hindrance, affecting solubility and target engagement.
  • Amino Group: The bulky butyl(isopropyl)amino group could hinder membrane permeability compared to the linear propylamino chain in the target compound.

2-Methyl-1-(naphthalen-1-yl)propan-2-ol

Structure : Branched alkyl chain attached to naphthalene .

Comparison :

  • Reactivity: The tertiary alcohol in this compound is less reactive than the primary ethanol group in 1-(Naphthalen-2-yl)-2-(propylamino)ethanol, limiting its ability to form hydrogen bonds.

Naphthothiazolium Salts with Amine Side Chains

Example: KSWI-878 (2-(3-(4-morpholino)propylamino)-4-methyl-5-hydroxynaphtho[1,2-d]thiazolium chloride) .

Comparison :

  • Bioactivity: These salts inhibit hemozoin formation in malaria parasites, driven by the amine side chain’s length and charge. The propylamino group in the target compound may offer similar electrostatic interactions but lacks the thiazolium ring’s redox activity.

Biological Activity

1-(Naphthalen-2-yl)-2-(propylamino)ethanol is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol typically involves the reaction of naphthalene derivatives with propylamine. The compound's structure includes a naphthalene ring, which contributes to its pharmacological properties through π-π stacking interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of naphthalene derivatives, including 1-(Naphthalen-2-yl)-2-(propylamino)ethanol. For instance, compounds with naphthyl moieties have demonstrated significant inhibitory effects on various cancer cell lines.

Table 1: IC50 Values Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-(Naphthalen-2-yl)-2-(propylamino)ethanolHeLa69.47 ± 0.07
1-(Naphthalen-2-yl)-2-(propylamino)ethanolMCF-757.03 ± 7.1

The above table summarizes the cytotoxic effects observed in HeLa and MCF-7 cell lines, indicating that the compound exhibits promising anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms through which 1-(Naphthalen-2-yl)-2-(propylamino)ethanol exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and DNA damage.
  • Cell Cycle Arrest : It inhibits cyclin-dependent kinases (CDK4/6), resulting in G1 phase cell cycle arrest.

These mechanisms are supported by findings from various studies that demonstrate the compound's ability to interact with cellular pathways critical for cancer cell proliferation and survival .

Case Studies

Several case studies have investigated the biological activity of naphthalene derivatives, focusing on their therapeutic potential:

  • Study on HeLa Cells : A study reported that 1-(Naphthalen-2-yl)-2-(propylamino)ethanol exhibited an IC50 value of 69.47 µM against HeLa cells, suggesting significant cytotoxicity.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound's effectiveness was linked to its ability to cause oxidative stress within cancer cells, leading to apoptosis .

Safety and Toxicity Profile

While the biological activity suggests therapeutic potential, it is essential to consider the safety and toxicity profile of 1-(Naphthalen-2-yl)-2-(propylamino)ethanol. Preliminary assessments indicate moderate toxicity levels; however, further in vivo studies are necessary to establish a comprehensive safety profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.